molecular formula C31H52O11 B012140 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose CAS No. 108342-85-4

1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose

Cat. No. B012140
M. Wt: 600.7 g/mol
InChI Key: PLXCBOJERHYNCS-IRWSCCLFSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose typically involves the acetonation or protection of the hydroxyl groups of D-galactopyranose to alter its reactivity and solubility. For instance, the kinetic acetonation of D-galactose with alkyl isopropenyl ethers under conditions of kinetic control has been explored to yield various protected forms of D-galactopyranose (Gelas & Horton, 1979). Similarly, efficient synthesis routes starting from 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose have been developed to produce different galactose derivatives (Ohlsson & Magnusson, 2000).

Molecular Structure Analysis

The molecular structure of derivatives like 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose is characterized by the presence of protective groups that shield the hydroxyl functionalities. Crystal structure analysis of related compounds, such as penta-O-acetyl-beta-D-galactopyranose, reveals the typical 4C1 chair conformation of the galactopyranose ring, with specific orientations for the acetyl substituents that can be indicative of the spatial arrangement in similar derivatives (Thibodeaux et al., 2002).

Chemical Reactions and Properties

The reactivity of 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose derivatives is significantly influenced by the protecting groups. These groups can be selectively removed or modified to introduce new functionalities, enabling the compound to undergo various chemical reactions. For example, the synthesis of furanoid and pyranoid derivatives from protected D-galactose precursors demonstrates the versatility of these molecules in chemical transformations (Cicero et al., 1990).

properties

IUPAC Name

[(2R,3S,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3/t17-,18+,19+,20-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXCBOJERHYNCS-IRWSCCLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461124
Record name 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose

CAS RN

108342-85-4
Record name 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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